4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrimidine moiety, and specific functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions involving ethoxy and methyl substituents.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Coupling Reaction: The pyrimidine and piperazine intermediates are coupled using reagents such as carbodiimides to form the final carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
Pathways: Interference with metabolic or signaling pathways, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide: shares structural similarities with other piperazine and pyrimidine derivatives.
N-(3-methoxyphenyl)piperazine derivatives: These compounds also feature the piperazine ring and methoxyphenyl group, but differ in their additional substituents.
Uniqueness
Functional Groups: The specific combination of ethoxy, methyl, and methoxy groups in this compound imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity profile distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-8-10-24(11-9-23)19(25)22-15-6-5-7-16(12-15)26-3/h5-7,12-13H,4,8-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDWHMVYSRMLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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